4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile is an organic compound belonging to the class of nitrogen heterocycles. This compound’s unique structure makes it a subject of interest in scientific research, particularly within the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Mode of Action
It is synthesized via a two-step pathway involving ugi-four-component condensation and intramolecular hydroamination . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is part of a novel series of oxo-1,2,3,4-tetrahydropyrazino [1,2- a ]indoles , suggesting it may interact with biochemical pathways involving these structures. The downstream effects of these interactions are yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile typically involves the condensation of 1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazole with 4-formylbenzonitrile under suitable reaction conditions. The reaction may be carried out in the presence of a catalyst such as acetic acid, and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the large-scale production involves optimized reaction conditions to maximize yield and purity. This includes precise temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of reactions, including:
Oxidation: : Typically leads to the formation of hydroxylated derivatives.
Reduction: : Can result in the formation of amines or other reduced forms.
Substitution: : Halogenation, nitration, and sulfonation reactions can be performed on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: : Reagents like lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Halogenating agents like bromine or chlorine, nitrating mixture (nitric acid and sulfuric acid), and sulfonating agents (sulfur trioxide in sulfuric acid).
Major Products Formed
The major products depend on the type of reaction:
Oxidation: : Hydroxylated derivatives.
Reduction: : Amines.
Substitution: : Halo-, nitro-, and sulfo- derivatives.
Scientific Research Applications
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Acts as a probe in biological assays to study enzyme interactions.
Industry: : Used in the manufacture of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzenamine
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzyl alcohol
Highlighting its Uniqueness
The nitrile group in 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile confers distinct reactivity and binding properties compared to its analogues. This group enhances the compound's ability to participate in nucleophilic addition and substitution reactions, making it a valuable scaffold in synthetic and medicinal chemistry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it an important subject of study and application.
Properties
IUPAC Name |
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-11-13-5-7-14(8-6-13)12-21-9-10-22-17(18(21)23)15-3-1-2-4-16(15)20-22/h5-10H,1-4,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFYYDWFENHMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.